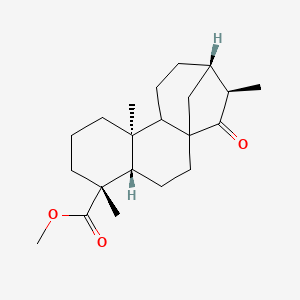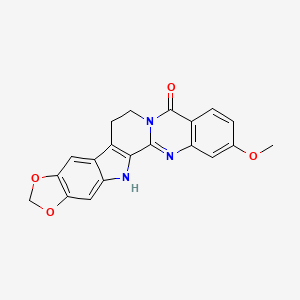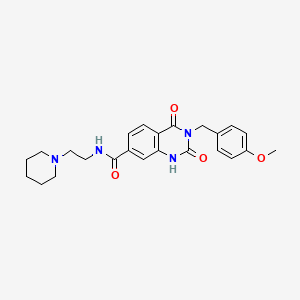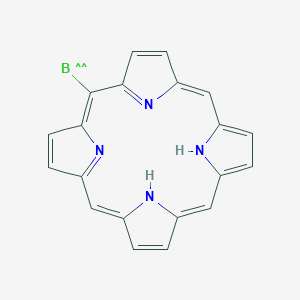
1-(2,6-Difluorophenyl)sulfonyl-4-(2-naphthalenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-difluorophenyl)sulfonyl-4-(2-naphthalenylsulfonyl)piperazine is a sulfonic acid derivative and a member of naphthalenes.
Scientific Research Applications
Receptor Ligand Studies
- Piperazinyl derivatives, including compounds similar to 1-(2,6-Difluorophenyl)sulfonyl-4-(2-naphthalenylsulfonyl)piperazine, have shown high binding affinities for 5-HT(6) serotonin receptors, demonstrating potential in neurological research (Park et al., 2011).
Cancer Research
- Novel piperazine derivatives have been evaluated for their efficacy in inhibiting breast cancer cell proliferation, suggesting potential applications in cancer treatment research (Ananda Kumar et al., 2007).
Antimicrobial and Antioxidant Research
- New 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, structurally related to the query compound, have exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains and moderate antioxidant activity (Mallesha & Mohana, 2011).
Adenosine Receptor Research
- A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, structurally similar to the queried compound, have been studied for their potential as adenosine A2B receptor antagonists, revealing subnanomolar affinity and high selectivity (Borrmann et al., 2009).
Fingerprint Analysis
- Piperazine derivatives have been synthesized and screened for biological activities including antibacterial, antifungal, and anthelmintic activities. Some have also been studied for latent fingerprint analysis, indicating their potential in forensic science (Khan et al., 2019).
Neurological Studies
- Piperazin-1-yl-phenyl-arylsulfonamides have been identified as having high affinities for both 5-HT(2C) and 5-HT(6) receptors, indicating potential applications in neurological and psychological disorder studies (Park et al., 2010).
properties
Product Name |
1-(2,6-Difluorophenyl)sulfonyl-4-(2-naphthalenylsulfonyl)piperazine |
|---|---|
Molecular Formula |
C20H18F2N2O4S2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H18F2N2O4S2/c21-18-6-3-7-19(22)20(18)30(27,28)24-12-10-23(11-13-24)29(25,26)17-9-8-15-4-1-2-5-16(15)14-17/h1-9,14H,10-13H2 |
InChI Key |
LLOHMBFPOYWAIL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




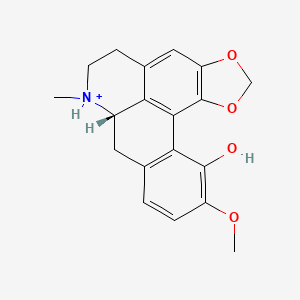
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol](/img/structure/B1262540.png)
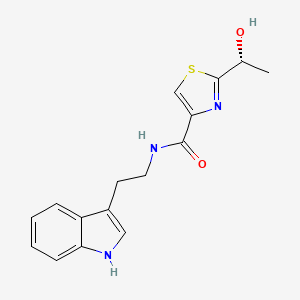
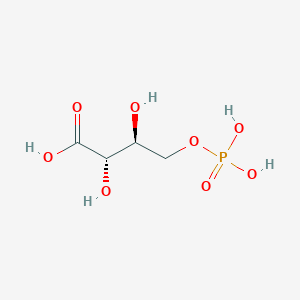

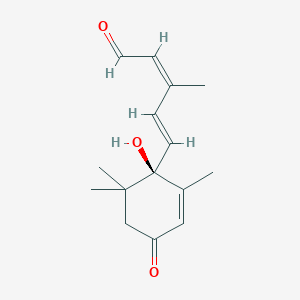
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride](/img/structure/B1262547.png)
